

Alk-IN-28 solubility issues

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Compound Focus: Alk-IN-28

CAS No.: 1108743-80-1

Cat. No.: S12859145

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Frequently Asked Questions

- **Q1: What are the common causes of poor solubility for compounds like ALK-IN-28?** Poor solubility often stems from high lipophilicity, strong crystal lattice energy, and the compound's intrinsic chemical structure. ALK inhibitors are often highly lipophilic; for example, Alectinib has a logP of 5.5, which contributes to its low aqueous solubility [1].
- **Q2: Which solvents are recommended for initial solubility screening of ALK-IN-28?** Based on solubility studies of similar ALK inhibitors, DMSO, methanol, and chloroform are often good starting points. The table below provides specific solubility data for Alectinib HCl in various solvents for reference [1].
- **Q3: How can I improve the solubility of ALK-IN-28 in aqueous solutions?** Strategies include using co-solvents (like PEG400 or propylene glycol), pH adjustment, and formulating amorphous solid dispersions. Note that stability should be monitored, as the compound may degrade under acidic or basic conditions [1].
- **Q4: What advanced technologies can be used for compounds with poor water solubility?** Supercritical fluid technology (using scCO₂) is an advanced method for particle size reduction and nanoization to enhance solubility and bioavailability [2] [3].
- **Q5: How can I predict the solubility of a new compound computationally?** Machine learning models, such as Graph Neural Networks (GNNs) and ensemble methods like AdaBoost, can predict

solubility based on molecular structure and properties with high accuracy [2] [4] [5].

Solubility Data & Solvent Compatibility

The table below summarizes the experimental solubility of Alectinib HCl, a related ALK inhibitor, offering a practical reference for solvent selection in your initial screenings for **ALK-IN-28** [1].

Table 1: Experimental Solubility of Alectinib HCl in Various Solvents

Solvent	Solubility ($\mu\text{g/mL}$)
Water (pH ~7)	10.3 ± 1.2
Methanol	1990.8 ± 7.2
Ethanol	210.3 ± 4.5
Acetonitrile	150.2 ± 1.1
DMSO	4500.0 ± 6.1
Chloroform	620.3 ± 0.58
Tetrahydrofuran (THF)	280.9 ± 2.4
PEG 400	260.5 ± 6.0
Propylene Glycol (PG)	210.6 ± 5.8

Troubleshooting Guide: Common Solubility Issues

Issue 1: Low Solubility in Aqueous Buffers

- **Potential Cause:** The compound is predominantly in its neutral form, which has low intrinsic solubility.
- **Solution:**
 - **pH Adjustment:** Determine the compound's pKa and use a buffer where the compound is ionized. For example, Alectinib HCl shows higher solubility in acidic pH, though degradation

may occur [1].

- **Use of Co-solvents:** Consider using a safe percentage of co-solvents like PEG 400, ethanol, or propylene glycol to create a stock solution that can be further diluted into aqueous buffers [1].

Issue 2: Precipitation Upon Dilution

- **Potential Cause:** The compound is supersaturated upon transfer from a organic solvent stock solution to an aqueous medium.
- **Solution:**
 - **Slow, Dropwise Dilution:** Add the stock solution to the aqueous buffer slowly while stirring.
 - **Use of Surfactants:** Incorporate low concentrations of surfactants (e.g., polysorbate 80) to inhibit precipitation.
 - **Employ Liposomal Formulations:** Encapsulate the compound to improve dispersion in aqueous environments.

Issue 3: Inconsistent Solubility Between Batches

- **Potential Cause:** Polymorphism or variations in the solid-state form (crystalline vs. amorphous).
- **Solution:**
 - **Solid-State Characterization:** Use techniques like XRPD and DSC to characterize the material.
 - **Amorphous Solid Dispersions (ASD):** Develop an ASD with polymers like HPMC-AS to create a more soluble and stable form [6].

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Saturation Solubility

This is a standard method for measuring the intrinsic solubility of a compound [4] [1].

- **Preparation:** Add an excess amount of the solid compound (**ALK-IN-28**) to a glass vial containing the solvent of choice.
- **Equilibration:** Seal the vial and agitate it using an orbital shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
- **Separation:** After equilibration, centrifuge the suspension and carefully separate the supernatant.

- **Analysis:** Filter the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A previously developed HPLC method for Alectinib used a C18 column, a mobile phase of ammonium formate buffer and acetonitrile, and UV detection at 265-339 nm [1] [6].

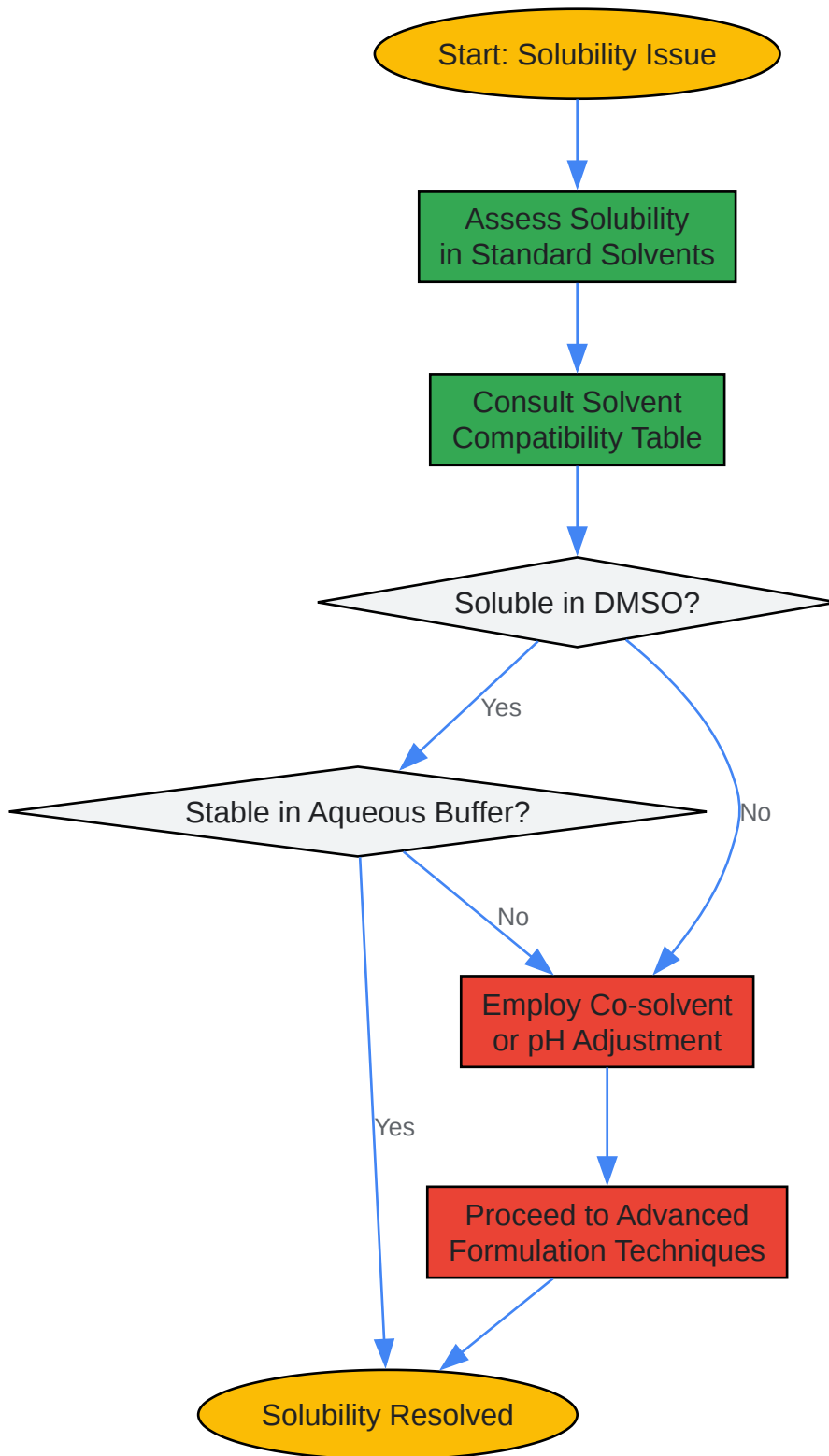
Protocol 2: Using Supercritical CO₂ for Particle Engineering

This advanced technique can create particles with enhanced dissolution properties [3].

- **Loading:** Place the compound (e.g., Crizotinib) into a high-pressure equilibrium vessel.
- **Pressurization and Heating:** Pressurize the system with CO₂ to the desired pressure (e.g., 12-27 MPa) and heat to the target temperature (e.g., 308-338 K).
- **Equilibration:** Allow the system to equilibrate with constant stirring for a set time (e.g., 60 minutes) to allow the drug to dissolve in the scCO₂.
- **Expansion and Collection:** Rapidly expand the supercritical solution through a nozzle into a collection chamber at atmospheric pressure. This causes the CO₂ to vaporize instantly, precipitating the drug as fine, uniform particles.
- **Characterization:** Analyze the collected powder for particle size, morphology, and solubility.

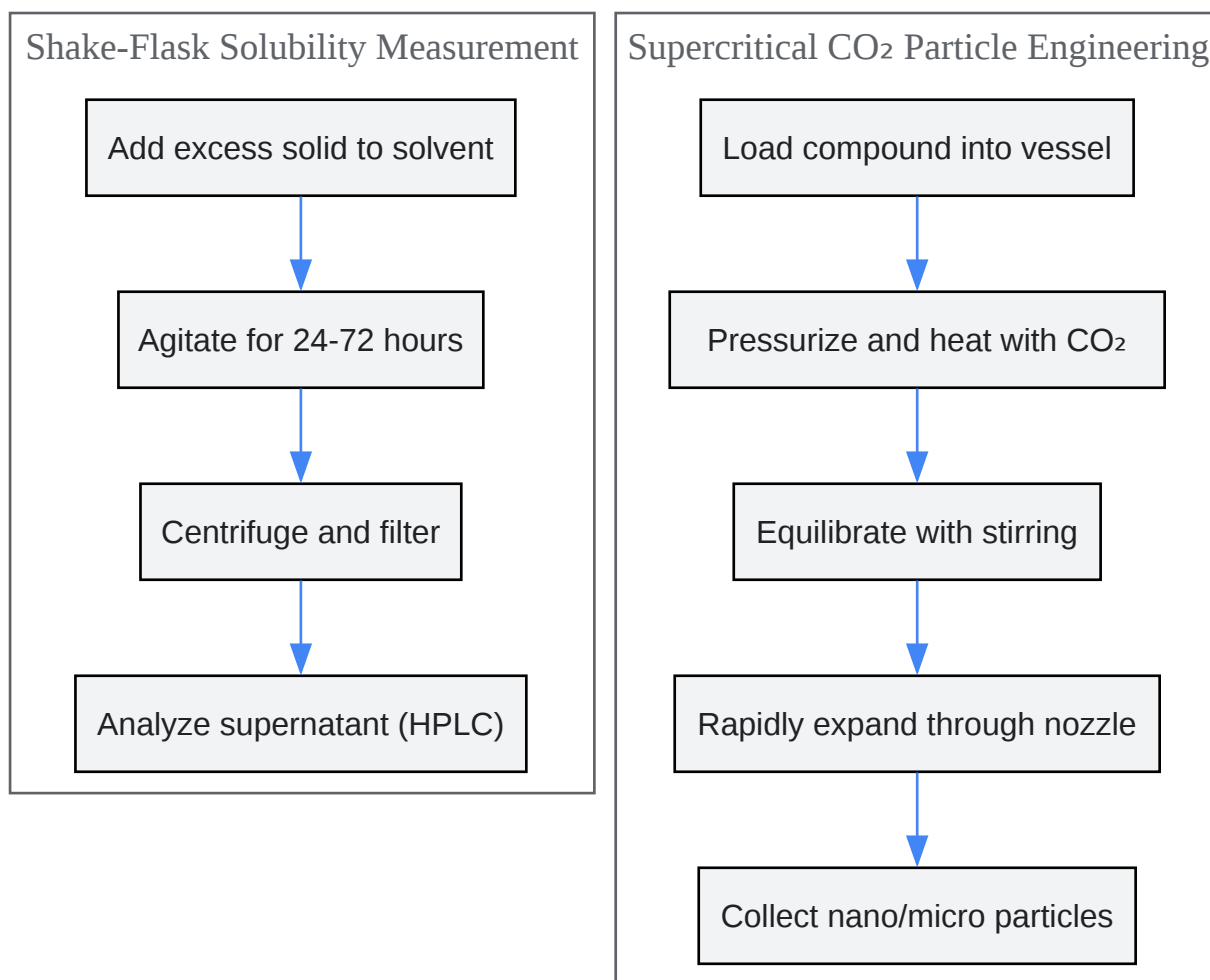
Visual Workflows

This workflow outlines the decision process for addressing solubility issues, from initial assessment to advanced formulation.



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This diagram illustrates the experimental workflow for measuring solubility using the shake-flask method and for particle engineering using supercritical CO₂.



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